Piperidin-4-yl(o-tolyl)methanone

Description

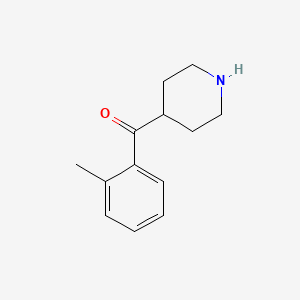

Piperidin-4-yl(o-tolyl)methanone (CAS No. 64671-34-7) is a piperidine derivative featuring a ketone group bridging the piperidin-4-yl ring and an o-tolyl (ortho-methylphenyl) moiety. Its molecular formula is C₁₃H₁₇NO·HCl (hydrochloride salt), with a molecular weight of 239.74 g/mol . The compound’s structure combines the conformational flexibility of the piperidine ring with the steric and electronic effects of the o-tolyl group, making it a versatile scaffold in medicinal chemistry. The ortho-methyl substitution on the aryl ring introduces steric hindrance, which can influence binding selectivity in biological targets such as enzymes or receptors .

Properties

IUPAC Name |

(2-methylphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-4-2-3-5-12(10)13(15)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTLQLCAYQVEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(o-tolyl)methanone typically involves the reaction of piperidine with o-tolylmethanone under specific conditions. One common method involves the use of a platinum catalyst to facilitate the reaction, ensuring high selectivity and yield. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature and pressure .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl(o-tolyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine or tolyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

2.1 Drug Development

The compound is being researched for its potential as a drug candidate in treating various diseases, including cancer and neurodegenerative disorders. Its structural features suggest it may interact with biological targets effectively, leading to therapeutic benefits.

2.2 Mechanism of Action

Research indicates that similar compounds exhibit significant biological activities, such as antimicrobial and anti-inflammatory effects. The chloropyridine moiety often associated with these compounds enhances their pharmacological profile, making them promising candidates for drug development .

Antimicrobial Activity

Piperidin-4-yl(o-tolyl)methanone derivatives have shown potential against various microbial strains. For instance, modifications to the piperidine ring have resulted in enhanced antimicrobial potency, with minimum inhibitory concentration (MIC) values ranging from 5 µM to 20 µM against pathogens like Staphylococcus aureus and Escherichia coli.

Anti-HIV Activity

A study highlighted that derivatives of this compound exhibited significant inhibition of HIV replication in vitro. The most potent compounds showed IC50 values in the nanomolar range, indicating strong antiviral activity.

Case Studies

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques aimed at achieving high yields and purity. Key synthetic routes include:

- Formation of the piperidine ring.

- Introduction of the o-tolyl group via electrophilic aromatic substitution.

- Carbonylation to form the methanone linkage.

These methods are crucial for developing derivatives with optimized biological activity.

Mechanism of Action

The mechanism of action of Piperidin-4-yl(o-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Positional Isomers: Meta-Tolyl vs. Ortho-Tolyl

- Piperidin-4-yl(m-tolyl)methanone (CAS: 344334-10-7) substitutes the methyl group at the meta position of the aryl ring.

- Impact of Methyl Position: The o-tolyl group in Piperidin-4-yl(o-tolyl)methanone may limit rotational freedom, favoring interactions with deeper binding sites, whereas the m-tolyl isomer offers better planarity for π-π stacking .

Heteroaromatic Substitutions

- (Pyridin-2-yl)(piperidin-4-yl)methanone (Evidenced in Menin-MLL inhibitors): Replacing o-tolyl with pyridin-2-yl introduces a basic nitrogen, improving water solubility and enabling hydrogen bonding. This modification is critical in targeting protein-protein interactions, such as the Menin-Mixed Lineage Leukemia (MLL) interface .

- (1-Methyl-1H-pyrrol-2-yl)(piperidin-4-yl)methanone: The pyrrole ring provides electron-rich aromaticity, enhancing interactions with heme-containing enzymes or metal cofactors. This compound showed high affinity for vesicular acetylcholine transporters (VAChT) in preclinical studies .

Halogenated Derivatives

- (4-Iodophenyl)(piperidin-4-yl)methanone (CAS: 315.15 g/mol): The iodine atom increases molecular weight and polarizability, making it useful in radiopharmaceuticals for positron emission tomography (PET) imaging. Its bulky size, however, may reduce membrane permeability compared to the o-tolyl analogue .

Enzyme Inhibition

- Monoacylglycerol Lipase (MAGL) Inhibition: Fluorinated benzoylpiperidine derivatives, such as (1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone, exhibit IC₅₀ values in the nanomolar range due to electron-withdrawing fluorine enhancing electrophilic reactivity. In contrast, o-tolyl derivatives lacking fluorine show reduced potency (IC₅₀ > 1 µM) .

- Mycobacterium tuberculosis Inhibitors: Compounds like (4-isopropylpiperidin-1-yl)(1-(6-chloropyrimidin-4-yl)piperidin-4-yl)methanone demonstrate submicromolar activity against DprE1, a key enzyme in bacterial cell wall synthesis. The chloropyrimidine group facilitates covalent binding, a feature absent in o-tolyl methanones .

Receptor Binding

- Vesicular Acetylcholine Transporter (VAChT) Ligands: (4-(2-Fluoroethoxy)phenyl)(piperidin-4-yl)methanone derivatives exhibit nanomolar binding affinity (Kᵢ < 10 nM), attributed to the fluoroethoxy group’s polarity and size. The o-tolyl analogue’s methyl group may hinder interactions with polar residues in the VAChT binding pocket .

Biological Activity

Piperidin-4-yl(o-tolyl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a piperidine ring structure combined with a tolyl group and a ketone functional group. This unique arrangement contributes to its diverse biological activities, making it a candidate for various therapeutic applications.

| Structural Feature | Description |

|---|---|

| Piperidine Ring | A six-membered saturated ring that is common in many bioactive compounds. |

| Tolyl Group | An aromatic ring that enhances lipophilicity and potential interactions with biological targets. |

| Ketone Functionality | Contributes to the reactivity and binding characteristics of the compound. |

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Compounds with similar structures often show effectiveness against various bacterial and fungal infections. The presence of the chlorinated aromatic system may enhance this activity.

- CNS Activity : The piperidine structure is associated with central nervous system (CNS) effects, potentially influencing neurotransmitter systems.

- Anti-inflammatory Properties : The tolyl moiety may contribute to anti-inflammatory effects, making the compound a candidate for treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest:

- Interaction with Biological Targets : The compound may interact with various receptors and enzymes, leading to modulation of signaling pathways involved in inflammation, pain, and microbial resistance .

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and pain modulation .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including this compound:

- In Vitro Studies : A study evaluated various piperidine derivatives for their IC50 values against specific biological targets. This compound showed promising results, with IC50 values indicating effective inhibition in relevant assays .

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target proteins involved in inflammation and cancer pathways. These studies help elucidate the potential mechanisms of action at the molecular level .

- Comparative Analysis : Comparative studies with structurally similar compounds revealed that this compound possesses unique electronic properties that enhance its biological activity compared to simpler derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.